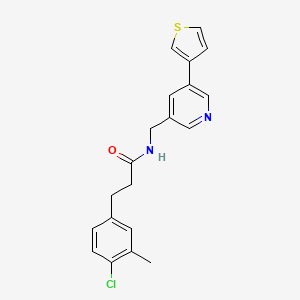
3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, also known as CMPD101, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers at the University of Nottingham, UK, and has since been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds related to the specified chemical structure have been synthesized and evaluated for their antiviral, anticancer, and anticonvulsant activities. For instance, derivatives of similar structures have been explored for their ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer research (Zhang et al., 2005). Additionally, hybrid compounds derived from related structures have shown broad spectra of anticonvulsant activity, indicating their potential in developing new antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial and Antifungal Activities
- Research has also demonstrated the synthesis and evaluation of derivatives with antibacterial and antifungal activities, highlighting the potential of similar compounds in the development of novel antimicrobial agents (Patel & Patel, 2017).
Insecticidal Applications
- Pyridine derivatives, which share structural similarities with the compound , have been studied for their insecticidal properties against various pests. This suggests potential applications in agricultural research and pest management (Bakhite et al., 2014).
Nonlinear Optical Materials
- The pyrimidine ring, a core component of related compounds, has been explored for its applications in nonlinear optics (NLO), indicating that derivatives of the specified compound could be valuable in the development of NLO materials (Hussain et al., 2020).
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-14-8-15(2-4-19(14)21)3-5-20(24)23-11-16-9-18(12-22-10-16)17-6-7-25-13-17/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUIXOGBDXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)
![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)
![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)
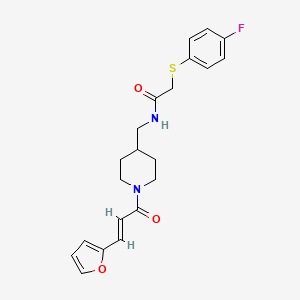
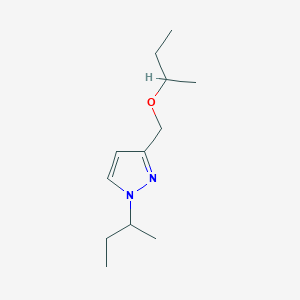
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)
![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)
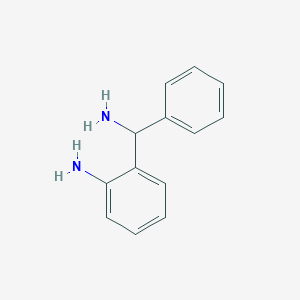
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2592453.png)
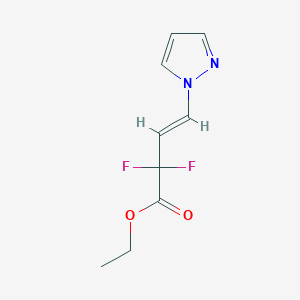
![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)